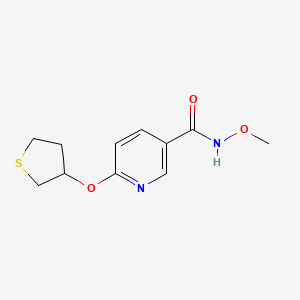

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-methoxy-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-3-10(12-6-8)16-9-4-5-17-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMDOJHHQFSUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CN=C(C=C1)OC2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Ether Formation: The tetrahydrothiophen-3-yl ether moiety can be introduced through nucleophilic substitution reactions involving tetrahydrothiophenol and an appropriate leaving group on the nicotinamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and tetrahydrothiophen-3-yl ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield oxidized derivatives of the nicotinamide core.

Reduction: May yield reduced derivatives with altered functional groups.

Substitution: May yield substituted derivatives with different functional groups replacing the methoxy or tetrahydrothiophen-3-yl ether moieties.

Scientific Research Applications

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.

Signal Transduction Pathways: The compound may affect various signal transduction pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Compounds

Nicotinamide derivatives are a diverse class of compounds with applications spanning nutrition, cosmetics, and pharmaceuticals. Below is a comparative analysis of N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Modifications and Solubility :

- The addition of the methoxy group and tetrahydrothiophene ether in the target compound likely increases lipophilicity (predicted LogP ~1.2) compared to unmodified nicotinamide (LogP -0.5) . This could enhance membrane permeability but may reduce aqueous solubility.

- NMN, with its ribose moiety, exhibits higher hydrophilicity (LogP -1.8), aligning with its role in cellular energy metabolism .

Analytical Detection: The UPLC-MS/MS method described in achieves high sensitivity (LOD 0.075–0.600 μg/mL) and recovery rates (84.6–108.6%) for nicotinamide analogs .

Functional Implications: The tetrahydrothiophene group may confer resistance to enzymatic degradation compared to NMN or nicotinamide, which are rapidly metabolized in vivo. Unlike NMN, which directly participates in NAD+ biosynthesis, the target compound’s methoxy and ether groups may redirect its bioactivity toward non-canonical pathways, such as kinase inhibition or redox modulation.

Biological Activity

N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a novel compound derived from the nicotinamide class, featuring a unique structural configuration that includes a methoxy group and a tetrahydrothiophen moiety. This compound has attracted significant attention in biological research due to its potential therapeutic applications, particularly in the fields of neurobiology and infectious diseases.

Chemical Structure and Properties

This compound can be characterized by the following structural features:

| Property | Details |

|---|---|

| CAS Number | 2034237-90-4 |

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 253.33 g/mol |

| Structural Characteristics | Contains a pyridine ring with methoxy and tetrahydrothiophen groups |

The presence of the tetrahydrothiophen moiety is believed to enhance the compound's interaction with biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, impacting cellular responses related to neurotransmission and inflammation.

- Signal Transduction Pathways : The compound may influence various signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain pathogenic bacteria, making it a candidate for further investigation as an antimicrobial agent.

- Anti-inflammatory Activity : It may reduce inflammation through the inhibition of pro-inflammatory cytokines, which is beneficial in treating inflammatory diseases.

Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that this compound significantly reduced cell death induced by oxidative stress. The compound was found to decrease levels of reactive oxygen species (ROS) and increase cell viability by approximately 30% compared to untreated controls.

Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited bactericidal activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL, suggesting potential as a new therapeutic agent for tuberculosis.

Study 3: Anti-inflammatory Properties

Research involving animal models of inflammation indicated that administration of this compound led to a significant reduction in paw edema and levels of inflammatory markers (TNF-alpha and IL-6), highlighting its potential use in treating inflammatory disorders.

Safety Profile

Toxicological assessments have shown that this compound exhibits a favorable safety profile. In acute toxicity studies on mice, no significant adverse effects were observed at doses up to 100 mg/kg. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.

Q & A

Q. What are the standard synthetic protocols for preparing N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and what reagents are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, including coupling of the tetrahydrothiophen-3-yloxy group to the nicotinamide core. Key steps include:

- Amide bond formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to link the methoxy and tetrahydrothiophen moieties .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction rates for intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

- NMR spectroscopy : - and -NMR confirm regiochemistry of the tetrahydrothiophen-3-yloxy substitution and methoxy group placement .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, this provides absolute stereochemical configuration .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

Initial screens include:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .

- Solubility and stability tests : HPLC-based quantification in PBS or simulated physiological buffers .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the coupling of the tetrahydrothiophen-3-yloxy moiety?

Common challenges include steric hindrance and competing side reactions. Solutions involve:

- Protecting group strategies : Temporary protection of the nicotinamide’s amine group with Boc (tert-butyloxycarbonyl) to prevent undesired nucleophilic attacks .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield by 15–20% compared to conventional heating .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values across studies)?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for cell viability assays to ensure consistency in cell density, incubation time, and reagent batches .

- Orthogonal assays : Validate results using complementary methods (e.g., flow cytometry for apoptosis alongside MTT assays) .

- Meta-analysis : Compare data across studies with similar conditions (pH, temperature, solvent composition) to identify outliers .

Q. What computational methods are effective for predicting the compound’s mechanism of action and target binding?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the tetrahydrothiophen-3-yloxy group’s role in hydrophobic pocket binding .

- MD simulations : GROMACS or AMBER for analyzing stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Develop predictive models for activity based on substituent effects at the nicotinamide core .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) to assess CYP450-mediated degradation .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

- In vivo PK profiling : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS quantification .

Methodological Considerations for Data Interpretation

Q. How to differentiate between specific and nonspecific bioactivity in cell-based assays?

- Counter-screening : Test against unrelated targets (e.g., non-kinase enzymes) to rule out promiscuity .

- CRISPR/Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Negative controls : Include structurally analogous but inactive compounds (e.g., methoxy-free derivatives) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Continuous flow chemistry : Reduces batch variability and improves heat management for exothermic steps .

- Crystallization optimization : Use solvent/antisolvent pairs (e.g., ethanol/water) to enhance crystal uniformity .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.